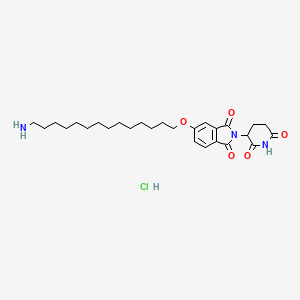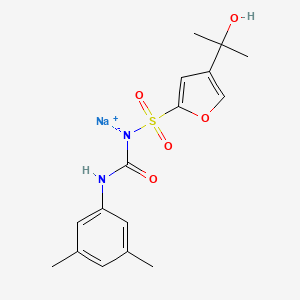
Thalidomide-5-O-C14-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-O-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-5-O-C14-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. This compound can be connected to a ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C14-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long alkyl chain with an amine group at the terminal end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation .
Industrial Production Methods: Industrial production of Thalidomide-5-O-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Thalidomide-5-O-C14-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-O-C14-NH2 (hydrochloride) is primarily used in the field of chemical biology and medicinal chemistry. Its ability to recruit CRBN protein makes it a valuable tool in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for cancer therapy, as it allows for the selective degradation of oncogenic proteins .
Wirkmechanismus
The compound exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is leveraged in the design of PROTACs to selectively degrade disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: Thalidomide-5-O-C14-NH2 (hydrochloride) is unique due to its long alkyl chain and terminal amine group, which allows it to be used in the formation of PROTACs. This structural modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins .
Eigenschaften
Molekularformel |
C27H40ClN3O5 |
|---|---|
Molekulargewicht |
522.1 g/mol |
IUPAC-Name |
5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H |
InChI-Schlüssel |
RIEYOYMQRJMSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)




![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)

